Sulfur chloride pentafluoride

Descripción general

Descripción

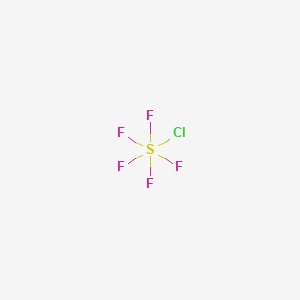

Sulfur chloride pentafluoride is an inorganic compound with the chemical formula SF5Cl. It exists as a colorless gas at room temperature and is highly toxic. The compound adopts an octahedral geometry with C4v symmetry and is the only commercially available reagent for adding the pentafluorosulfide (–SF5) group to organic compounds .

Métodos De Preparación

Sulfur chloride pentafluoride can be synthesized by several routes, starting from two lower sulfur fluorides, sulfur tetrafluoride and disulfur decafluoride. The primary synthetic routes include:

- :

Reaction of sulfur tetrafluoride with chlorine and cesium fluoride: SF4+Cl2+CsF→SF5Cl+CsCl

:Reaction of chlorine monofluoride with sulfur tetrafluoride: ClF+SF4→SF5Cl

:Reaction of disulfur decafluoride with chlorine: S2F10+Cl2→2SF5Cl

These reactions are typically carried out at ambient temperatures and normal atmospheric pressure .

Análisis De Reacciones Químicas

Addition Reactions with Unsaturated Hydrocarbons

SF₅Cl reacts with alkenes and alkynes under free-radical conditions to form chloro-pentafluorosulfanylated products. These reactions are central to its utility in organic synthesis.

Mechanism and Examples

-

Propene Addition :

SF₅Cl adds across the double bond of propene in a radical chain mechanism:This reaction is catalyzed by triethylborane and proceeds via SF₅- and Cl- radicals .

-

Fluoro-Olefins :

SF₅Cl undergoes light-induced addition to tetrafluoroethylene (C₂F₄), trifluoroethylene (C₂HF₃), and 1,1-difluoroethylene (C₂H₂F₂). The reaction follows the rate expression:

Photochemical Transformations

SF₅Cl exhibits redox activity under photochemical conditions, enabling both reduction and oxidation pathways.

-

Reduction to Disulfur Decafluoride :

This reaction produces the highly toxic S₂F₁₀ as a major product .

-

Oxidation to Sulfur-Oxygen Derivatives :

Photolysis generates sulfur pentafluoride oxide (SF₅OSF₅) and sulfur pentafluoride peroxide (SF₅OOSF₅) .

Case Studies

-

Hydroxypentafluorosulfanylation :

Photo-induced reactions with styrenes or α,β-unsaturated esters yield hydroxypentafluorosulfanylated products: -

Aryl–SF₅ Synthesis :

Multistep routes convert SF₅Cl into aryl–SF₅ compounds, such as phenylsulfur pentafluoride:These derivatives are valuable in medicinal chemistry for enhancing metabolic stability .

Radical-Mediated Reaction Mechanisms

The reactivity of SF₅Cl is governed by radical intermediates, as demonstrated by inhibition studies:

Aplicaciones Científicas De Investigación

Organic Synthesis

SF5Cl is primarily used as a reagent for introducing the pentafluorosulfide group (-SF5) into organic compounds. This reaction is valuable for synthesizing various fluorinated organic molecules, which are crucial in pharmaceuticals and agrochemicals.

- Case Study : The introduction of the -SF5 group has been explored for enhancing the biological activity of drug candidates. The fluorinated compounds often exhibit improved metabolic stability and bioavailability .

Materials Science

The unique properties imparted by the -SF5 group make this compound significant in developing specialty chemicals and materials. Its application extends to producing advanced materials with specific thermal and chemical stability characteristics.

- Example : Research indicates that materials incorporating the -SF5 group demonstrate enhanced resistance to thermal degradation, making them suitable for high-performance applications in electronics and aerospace .

Environmental Chemistry

This compound has garnered attention due to its potential role as a greenhouse gas. Its long atmospheric lifetime raises concerns about environmental impact, prompting studies on its behavior and reactivity in the atmosphere.

Mecanismo De Acción

The mechanism by which sulfur chloride pentafluoride exerts its effects involves the lability of the sulfur-chlorine bond. This bond’s reactivity allows the compound to participate in addition reactions with double bonds and other reactive sites in organic molecules.

Comparación Con Compuestos Similares

Sulfur chloride pentafluoride can be compared with other sulfur halides and fluorides:

Sulfur hexafluoride (SF6): Unlike this compound, sulfur hexafluoride is inert and non-toxic. .

Sulfur bromide pentafluoride (SF5Br): This compound is similar to this compound and is used in similar addition reactions.

Disulfur decafluoride (S2F10): This compound is formed by the reduction of this compound and is highly toxic.

This compound’s unique reactivity and ability to introduce the pentafluorosulfide group make it a valuable reagent in various chemical syntheses.

Actividad Biológica

Sulfur chloride pentafluoride (SF5Cl) is an inorganic compound with the formula SF5Cl, notable for its unique chemical properties and biological implications. It exists as a colorless gas at room temperature and is classified as highly toxic due to its reactivity and the presence of the pentafluorosulfide group (–SF5). This article explores the biological activity of SF5Cl, including its mechanisms of action, pharmacokinetics, and potential applications in medicinal chemistry.

Chemical Structure : SF5Cl adopts a square pyramidal structure, with a central sulfur atom bonded to five fluorine atoms and one chlorine atom occupying the apical position. This geometry contributes to its high reactivity .

Reactivity : SF5Cl is highly reactive, particularly under free-radical conditions. It can add across double bonds in organic compounds, exemplified by its reaction with propene:

This reaction is catalyzed by triethylborane at low temperatures . The primary result of this reaction is the introduction of the –SF5 group into organic molecules, which can significantly alter their biological activity.

Pharmacokinetics

The pharmacokinetics of SF5Cl are not extensively documented due to limited research on its biological applications. However, given its high reactivity and toxicity, it is assumed that SF5Cl undergoes rapid transformation upon entering biological systems. The addition of the –SF5 group to organic compounds may lead to novel metabolites with distinct biological properties.

Biological Activity

While specific studies directly assessing the biological activity of SF5Cl are scarce, its ability to modify organic compounds suggests potential applications in drug design. The introduction of fluorine atoms via SF5Cl can enhance the lipophilicity and metabolic stability of pharmaceutical agents .

Case Studies

- Synthesis of Pentafluorosulfanyl Alcohols : Recent studies have demonstrated the utility of SF5Cl in synthesizing pentafluorosulfanyl alcohols through photo-induced hydroxypentafluorosulfanylation reactions. These compounds exhibit unique properties that could be beneficial in medicinal chemistry .

- Fluorinated Drug Development : The incorporation of the –SF5 group into drug candidates has shown promise in enhancing their pharmacological profiles. For instance, compounds modified with the pentafluorosulfide group may exhibit improved binding affinities or altered metabolic pathways compared to their non-fluorinated counterparts .

Toxicity and Safety Considerations

Due to its high toxicity, handling SF5Cl requires stringent safety protocols. Inhalation or dermal exposure can lead to severe health effects, necessitating protective measures during laboratory use. The environmental impact of SF5Cl and related fluorinated compounds is also a concern, as they can contribute to pollution and bioaccumulation .

Summary Table of Biological Activity

| Property | Description |

|---|---|

| Chemical Formula | SF5Cl |

| Structure | Square pyramidal |

| Reactivity | Highly reactive; adds across double bonds |

| Toxicity | Highly toxic; requires safety precautions |

| Applications in Chemistry | Synthesis of fluorinated compounds; potential drug development |

| Biological Implications | Modifies organic compounds; potential for novel metabolites |

Propiedades

IUPAC Name |

chloro(pentafluoro)-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClF5S/c1-7(2,3,4,5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYNTTDHMKSMFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

FS(F)(F)(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClF5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60160316 | |

| Record name | Sulfur chloride pentafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60160316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13780-57-9 | |

| Record name | Sulfur chloride fluoride (SClF5), (OC-6-22)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13780-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfur chloride pentafluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013780579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfur chloride pentafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60160316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulphur chloride pentafluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.014 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulfur chloride pentafluoride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T36C2GHD3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular structure of sulfur chloride pentafluoride and are there any studies combining different analytical techniques to determine its structure?

A1: this compound exhibits a unique structure. [] A combined electron diffraction and microwave spectroscopy study revealed that SF5Cl adopts a square pyramidal structure. This means it has a central sulfur atom bonded to five fluorine atoms arranged in a square pyramid, with a chlorine atom occupying the remaining apical position. You can find more details about this study here: .

Q2: Has any research investigated the vibrational properties of this compound?

A2: Yes, the mean amplitudes of vibration for this compound have been studied. [] This research provides valuable insights into the molecule's vibrational behavior and its structural properties. You can access the research here: .

Q3: Are there any known studies on the thermal decomposition of this compound?

A3: Researchers have investigated the equilibrium decomposition of this compound using shock tube techniques. [] This research explored the compound's behavior at high temperatures and provided valuable data on its decomposition pathways. You can find the details of the study here: .

Q4: Has this compound been explored for its use in synthesizing other compounds?

A4: Yes, this compound has shown potential as a building block in organic synthesis. [] Researchers have explored its use in creating organic compounds containing the pentafluorothio group, which can have unique properties and applications. Find out more about this area of research here: .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.